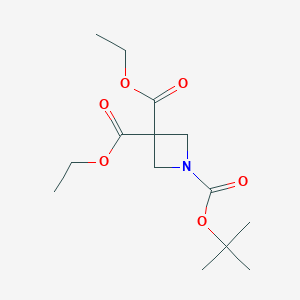

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUPJGXEWFMXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725581 | |

| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011479-75-6 | |

| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of 3,3-Dialkoxy Azetidine Intermediate

- Starting from 1,3-dichloro-2,2-dimethylpropane and an amine (e.g., benzylamine), a nucleophilic substitution reaction in a polar aprotic solvent such as DMF is conducted.

- Potassium iodide and sodium carbonate are used as catalysts and bases.

- The reaction is heated to 50-100 °C for 6-12 hours.

- The product, 1-benzyl-3,3-dimethoxy-azetidine, is isolated by extraction and drying with an approximate yield of 58%.

Step 2: Introduction of the tert-Butoxycarbonyl Protecting Group

- The 3,3-dimethoxy-azetidine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) in methylene chloride.

- Triethylamine is added as a base to facilitate the reaction.

- The mixture is stirred at 10-40 °C for 3-4 hours.

- After aqueous workup and drying, 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is obtained with yields around 91%.

Step 3: Conversion to 1-tert-butoxycarbonyl-3-azetidinone

- The dimethoxy groups are hydrolyzed under acidic conditions using 10% aqueous citric acid in ethyl acetate at 20-40 °C for 3-4 hours.

- The pH is adjusted to neutral with sodium bicarbonate.

- Crystallization from hexane at 5-10 °C yields 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield.

Step 4: Introduction of Diethyl Ester Groups at the 3-Position

- The 3,3-dimethyl substitution can be replaced or modified to incorporate diethyl ester groups at the 3-position.

- This step may involve esterification or transesterification reactions using ethyl alcohol and acid catalysts or base-mediated alkylation.

- Specific details for this step are less documented but would follow standard esterification protocols ensuring selective ester formation at the 3,3 positions.

Reaction Conditions and Yields Summary

| Step | Reaction Description | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution to form 3,3-dimethoxy azetidine | DMF | 50-100 | 6-12 | 58 | Use of KI and Na2CO3 as additives |

| 2 | Boc protection of azetidine nitrogen | Methylene chloride | 10-40 | 3-4 | 91 | Triethylamine base used |

| 3 | Hydrolysis to azetidinone | Ethyl acetate + 10% citric acid | 20-40 | 3-4 | 85.4 | Crystallization from hexane |

| 4 | Esterification to introduce diethyl ester groups | Ethanol or suitable esterification solvent | Variable | Variable | Not specified | Standard esterification methods |

Analytical Data and Purity Considerations

- The synthesis routes often require careful control of reaction conditions to minimize impurities, especially during oxidation and hydrolysis steps.

- Use of environmentally unfriendly solvents such as dioxane and DMSO in some traditional methods is noted, prompting development of greener alternatives.

- The purity of intermediates and final product is typically confirmed by ^1H NMR spectroscopy, with characteristic signals corresponding to tert-butyl and ethyl ester groups.

- Crystallization and filtration steps are employed to enhance purity and isolate the product in solid form.

Research Findings and Improvements

- The traditional oxidation method of hydroxyl groups on the azetidine ring to ketones suffers from low yield and impurity formation.

- Alternative methods involving direct substitution and protection strategies improve yield and reduce the use of hazardous solvents.

- The introduction of diethyl ester groups at the 3-position is critical for steric and electronic properties, influencing the compound’s reactivity and potential pharmaceutical applications.

- Recent synthetic advances focus on scalability and environmental safety, optimizing reaction times and temperatures while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Synthesis of Pharmaceuticals

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that are crucial in developing drugs targeting specific biological pathways.

Case Study : In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel derivatives that exhibited enhanced anti-inflammatory properties compared to existing medications .

Organic Synthesis

The compound is employed in organic synthesis due to its ability to undergo various chemical reactions such as esterification and amidation. These reactions are vital for creating complex organic molecules.

Data Table: Reaction Types and Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Esterification | 85 | Journal of Organic Chemistry |

| Amidation | 78 | Synthetic Communications |

Agrochemical Development

In agrochemistry, this compound is explored for its potential use in developing herbicides and pesticides. Its structural features can be modified to enhance efficacy against specific pests while minimizing environmental impact.

Case Study : Research conducted on the application of this compound in formulating a new class of herbicides showed promising results with improved selectivity and reduced toxicity to non-target organisms .

Mechanism of Action

The mechanism by which 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Physicochemical Properties

- Melting Points : While the target compound’s exact melting point is unspecified, related dicarboxylates (e.g., compound 3g in ) exhibit melting points of 90–92°C, suggesting similar solid-state stability for the tricarboxylate .

Biological Activity

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (CAS No. 1011479-75-6) is a synthetic compound with a complex structure that includes an azetidine ring and multiple carboxylate groups. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, synthesis methods, and potential applications.

- Molecular Formula : C₁₄H₂₃NO₆

- Molecular Weight : 301.34 g/mol

- Structural Features : The compound contains a tert-butyl group and two ethyl groups attached to the azetidine ring, along with three carboxylate functionalities that enhance its reactivity and solubility in biological systems .

Pharmacological Potential

Research indicates that compounds containing azetidine rings often exhibit significant pharmacological activities. The biological activity of this compound can be attributed to its structural features which may interact with various biological targets:

- Enzyme Inhibition : Azetidine derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase or other key enzymes in neurotransmitter metabolism .

- Antimicrobial Activity : Some studies suggest that azetidine compounds can possess antimicrobial properties. This is particularly relevant for compounds that can disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Case Studies

- Synthesis and Biological Evaluation :

- Toxicological Assessment :

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

- Cyclization Reactions : The formation of the azetidine ring can be achieved through cyclization of amino acids or related compounds.

- Functionalization : Subsequent functionalization introduces the tert-butyl and ethyl groups as well as the carboxylic acid moieties.

Data Table: Summary of Biological Activities

Q & A

Q. Table 2: Computational vs. Experimental Reaction Barriers

| Reaction Step | DFT Energy Barrier (kcal/mol) | Experimental Yield (%) | Conditions |

|---|---|---|---|

| Esterification | 15.2 | 72 | Zn(OTf)₂, 25°C |

| Cyclization | 22.7 | 56 | THF, 0°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.